molecular formula C23H16O3 B14439489 (6-Methoxybenzo(a)pyren-3-yl) acetate CAS No. 74192-53-3

(6-Methoxybenzo(a)pyren-3-yl) acetate

Katalognummer: B14439489
CAS-Nummer: 74192-53-3
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: AHOQFIKRIGBJOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Methoxybenzo(a)pyren-3-yl) acetate is a chemical compound known for its unique structure and properties. It is an ester derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). The compound is characterized by the presence of a methoxy group at the 6th position and an acetate group at the 3rd position on the benzo(a)pyrene skeleton. This structural modification imparts distinct chemical and physical properties to the compound, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxybenzo(a)pyren-3-yl) acetate typically involves the esterification of 6-methoxybenzo(a)pyrene with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired ester product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

(6-Methoxybenzo(a)pyren-3-yl) acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(6-Methoxybenzo(a)pyren-3-yl) acetate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (6-Methoxybenzo(a)pyren-3-yl) acetate involves its interaction with cellular components, leading to various biological effects. The compound can form DNA adducts, which interfere with DNA replication and transcription, leading to mutagenic and carcinogenic effects. The molecular targets include DNA and various enzymes involved in metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzo(a)pyrene: The parent compound without the methoxy and acetate groups.

    6-Methoxybenzo(a)pyrene: Lacks the acetate group.

    3-Acetoxybenzo(a)pyrene: Lacks the methoxy group.

Uniqueness

(6-Methoxybenzo(a)pyren-3-yl) acetate is unique due to the presence of both the methoxy and acetate groups, which significantly alter its chemical reactivity and biological activity compared to its analogs. These modifications enhance its solubility, stability, and interaction with biological molecules, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

74192-53-3

Molekularformel

C23H16O3

Molekulargewicht

340.4 g/mol

IUPAC-Name

(6-methoxybenzo[a]pyren-3-yl) acetate

InChI

InChI=1S/C23H16O3/c1-13(24)26-20-12-8-14-7-9-16-15-5-3-4-6-17(15)23(25-2)19-11-10-18(20)21(14)22(16)19/h3-12H,1-2H3

InChI-Schlüssel

AHOQFIKRIGBJOO-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=C2C=CC3=C(C4=CC=CC=C4C5=C3C2=C(C=C5)C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.